

Understanding the selectivity profile of CC-930

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An In-Depth Technical Guide to the Selectivity Profile of CC-930

Introduction

CC-930, also known as Tanzisertib, is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor of the c-Jun N-terminal kinases (JNK).[1][2][3] Developed as a potential therapeutic agent for fibrotic and inflammatory diseases such as Idiopathic Pulmonary Fibrosis (IPF), **CC-930** targets a key signaling pathway involved in inflammation, apoptosis, and fibrosis. [2][4][5] This technical guide provides a comprehensive overview of the selectivity profile of **CC-930**, detailing its inhibitory activity against its primary targets and a broader range of kinases, the experimental methods used for these determinations, and the signaling context of its mechanism of action.

Quantitative Kinase Inhibition Profile

The inhibitory activity of **CC-930** has been characterized against the three JNK isoforms and other related kinases. The compound shows high potency against all JNK isoforms, with a notable bias towards JNK2.[1][4][6] Its selectivity against other MAP kinases, such as ERK1 and p38 α , is significantly lower.[1][7]

Table 1: **CC-930** Inhibition Constants (IC₅₀ & K_i)



Target Kinase	IC50 (nM)	Kı (nM)	Fold Selectivity vs. JNK2 (IC50)
JNK1	61[1][8][9]	44 ± 3[1][3][7]	12.2x
JNK2	5[1][3]	6.2 ± 0.6[1][7]	1x
JNK3	5[1][3]	N/A	1x
ERK1	480[1][3][7]	N/A	96x
ρ38α	3400[1][3][7]	N/A	680x
EGFR	380[1]	N/A	76x

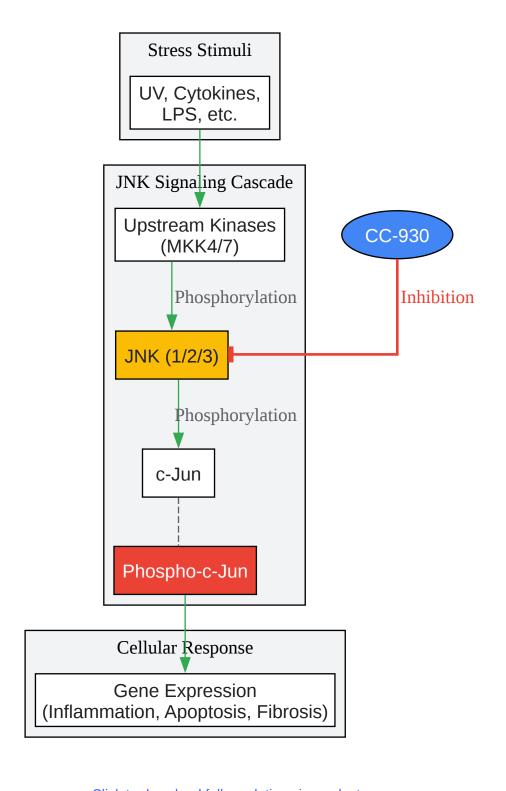
Broad Kinase Panel Selectivity

To assess its broader selectivity, **CC-930** was tested against a large panel of 240 different kinases. In this screening, it demonstrated remarkable selectivity. At a concentration of 3 μ M, the only non-MAP kinase that was inhibited by more than 50% was the Epidermal Growth Factor Receptor (EGFR), with an IC₅₀ of 0.38 μ M.[1] Furthermore, when evaluated against a panel of 75 receptors, ion channels, and neurotransmitter transporters at a concentration of 10 μ M, **CC-930** did not show significant inhibition (greater than 50%) of any target.[1] The compound also does not significantly inhibit CYP P450 enzymes.[1][6]

JNK Signaling Pathway and CC-930 Inhibition

JNKs are stress-activated protein kinases that play a crucial role in cellular responses to various stimuli, including cytokines and environmental stress.[4] Activation of the JNK pathway leads to the phosphorylation of several downstream substrates, most notably the transcription factor c-Jun.[1][5] Phosphorylated c-Jun (phospho-c-Jun) then regulates the expression of genes involved in processes like inflammation, cell death, and fibrosis.[4] **CC-930** acts by competitively inhibiting ATP binding to JNK, thereby preventing the phosphorylation of c-Jun and blocking the downstream signaling cascade.[1][7]





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Caption: JNK signaling pathway and the inhibitory action of CC-930.

Experimental Protocols



The selectivity profile of **CC-930** was established using a combination of in vitro biochemical assays and cell-based functional assays.

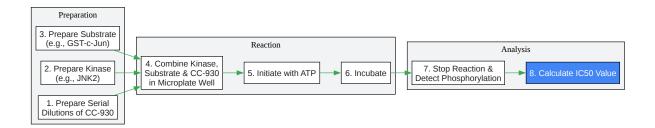
In Vitro Biochemical Kinase Assay

This type of assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. It is the primary method for determining IC₅₀ and K_i values.

Methodology:

- Kinase Preparation: Purified, active JNK enzyme is diluted in assay buffer.
- Compound Preparation: **CC-930** is serially diluted to a range of concentrations.
- Reaction Mixture: The kinase, a specific substrate (e.g., GST-c-Jun), and the inhibitor (CC-930) are combined in the wells of a microtiter plate.[1]
- Reaction Initiation: The kinase reaction is initiated by the addition of ATP, often radio-labeled (e.g., [y-33P]ATP), at a concentration near the K_m for the specific kinase.[10]
- Incubation: The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 20-30 minutes at 30°C).[10]
- Termination and Detection: The reaction is stopped. The amount of phosphorylated substrate is quantified. This can be achieved by capturing the substrate on a filter and measuring incorporated radioactivity or by using phosphorylation-specific antibodies in a non-radioactive format like a DELFIA assay.[1]
- Data Analysis: The percentage of kinase activity relative to a no-inhibitor control is plotted against the inhibitor concentration. The IC₅₀ value is calculated from the resulting doseresponse curve.





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Caption: Workflow for a typical in vitro biochemical kinase assay.

Cell-Based Phospho-c-Jun Inhibition Assay

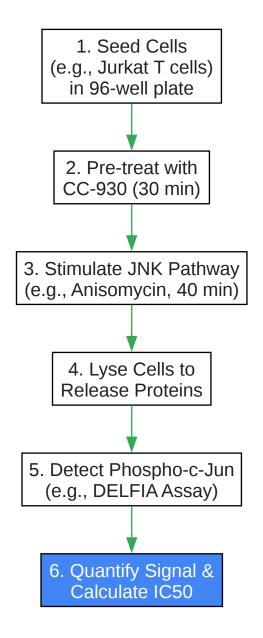
This assay measures the ability of **CC-930** to inhibit JNK activity within a cellular context by quantifying the level of the direct downstream target, phospho-c-Jun.

Methodology:

- Cell Culture: Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T cells are cultured in 96-well plates.[1]
- Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of CC-930 for a specified time (e.g., 30 minutes).[1]
- JNK Pathway Stimulation: The JNK pathway is activated by treating the cells with a stimulant such as anisomycin or a combination of phorbol-12-myristate-13-acetate (PMA) and phytohemagglutinin (PHA).[1]
- Cell Lysis: After stimulation (e.g., 40 minutes), the reaction is stopped and the cells are lysed to release intracellular proteins.[1]



- Detection of Phospho-c-Jun: The amount of phosphorylated c-Jun in the cell lysate is measured. A common method is a solid-phase sandwich immunoassay (e.g., DELFIA), where a capture antibody binds the total c-Jun protein and a labeled detection antibody specifically recognizes the phosphorylated form.[1]
- Data Analysis: The signal from the detection antibody is measured, and the IC₅₀ value is determined by plotting the inhibition of c-Jun phosphorylation against the concentration of CC-930. For example, CC-930 inhibits the formation of phospho-cJun in stimulated human PBMCs with an IC₅₀ of 1 μM.[1][8][9]



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Caption: Workflow for a cell-based phospho-c-Jun inhibition assay.

Summary and Conclusion

CC-930 (Tanzisertib) is a highly potent inhibitor of all three JNK isoforms, demonstrating a clear selectivity bias for JNK2.[1][4] Its selectivity is further highlighted by its minimal activity against other MAP kinases like ERK1 and p38α, and its clean profile across a broad panel of 240 kinases, with EGFR being the only notable off-target.[1] The compound effectively blocks the JNK signaling pathway in cellular models, preventing the phosphorylation of the key downstream effector c-Jun.[1][9] While **CC-930** showed promise in preclinical models and early clinical studies for IPF, its development was ultimately discontinued due to an unfavorable benefit/risk profile, including elevations in liver enzymes at higher doses.[5][6][11] Nevertheless, the detailed characterization of its selectivity profile serves as a valuable case study for the development of targeted kinase inhibitors.

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